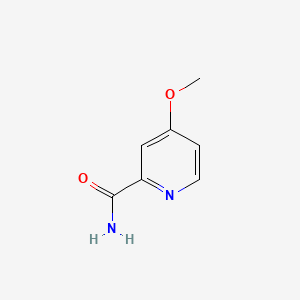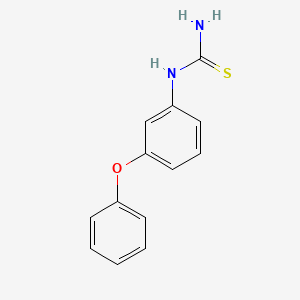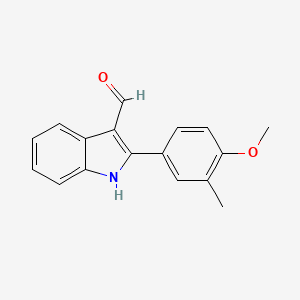
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde, also known as MMPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMPI is a derivative of indole, a heterocyclic organic compound that is widely found in nature. MMPI is a yellow powder that is soluble in organic solvents and has a molecular weight of 259.3 g/mol.
Scientific Research Applications
Versatility in Organic Synthesis :
- 1-Methoxy-6-nitroindole-3-carbaldehyde, closely related to the queried compound, is a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles, leading to the creation of 2,3,6-trisubstituted indole derivatives. This indicates the potential of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde in similar synthetic pathways (Yamada et al., 2009).
- Another study on 1-methoxyindole-3-carbaldehyde highlights its role as a versatile electrophile, reacting at the 2-position with various nucleophiles. This suggests the compound's utility in synthesizing a range of 2-substituted indole-3-carbaldehydes (Yamada et al., 2012).
Applications in Material Science :
- The title compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, forms stable crystals through reactions with indole-3-carbaldehyde, demonstrating applications in material science and crystallography (Sonar et al., 2006).
Biological Activity and Medicinal Chemistry :
- A related compound, 2-phenylindole-3-carbaldehyde, has been synthesized and evaluated for antitumor activity in breast cancer cells, indicating the potential of similar indole-3-carbaldehydes in medicinal chemistry and as antimitotic agents (Kaufmann et al., 2007).
- Indole-3-carbaldehyde semicarbazone derivatives show promising antibacterial activity, suggesting a potential role for similar compounds in developing new antimicrobial agents (Carrasco et al., 2020).
Role in DNA Binding Studies :
- Research involving indole-6-carbaldehyde derivatives demonstrates their application in binding studies related to DNA, indicative of potential uses in biochemistry and molecular biology (Clark et al., 1998).
Exploration of Knoevenagel Condensation :
- Studies on indole-3-carbaldehydes have focused on Knoevenagel condensation, a significant reaction in organic chemistry. This emphasizes the compound's role in exploring new synthetic methods and reaction mechanisms (Madan, 2020).
properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-9-12(7-8-16(11)20-2)17-14(10-19)13-5-3-4-6-15(13)18-17/h3-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVJFDLIKOTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


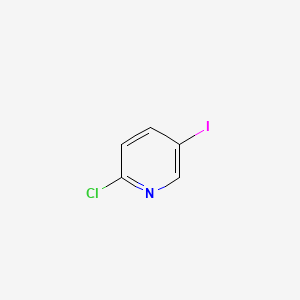
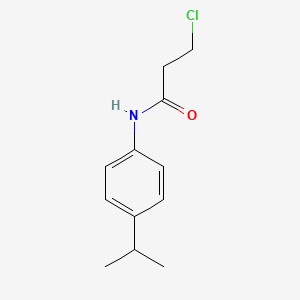

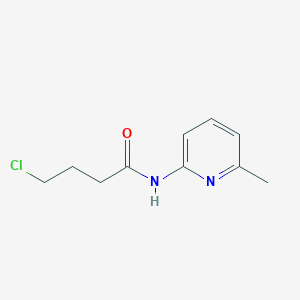


![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
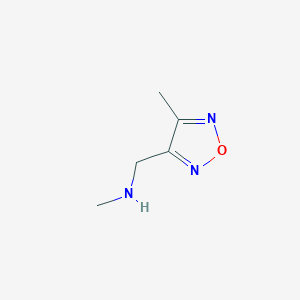
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)

